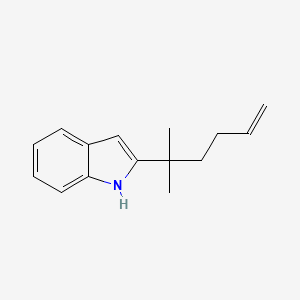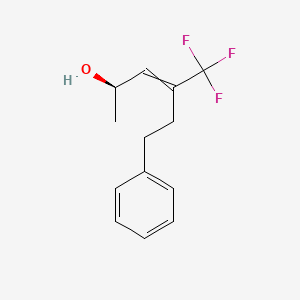
(2R)-6-phenyl-4-(trifluoromethyl)hex-3-en-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-6-phenyl-4-(trifluoromethyl)hex-3-en-2-ol is an organic compound characterized by the presence of a phenyl group, a trifluoromethyl group, and an alcohol functional group
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One common method for synthesizing this compound involves an aldol condensation reaction between a suitable aldehyde and a ketone. The reaction is typically catalyzed by a base such as sodium hydroxide or potassium hydroxide.
Grignard Reaction: Another method involves the Grignard reaction, where a Grignard reagent (e.g., phenylmagnesium bromide) reacts with a trifluoromethyl-substituted aldehyde to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale aldol condensation or Grignard reactions, optimized for high yield and purity. The choice of solvents, catalysts, and reaction conditions is crucial for efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form saturated alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl and trifluoromethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Various substituted derivatives.
Applications De Recherche Scientifique
(2R)-6-phenyl-4-(trifluoromethyl)hex-3-en-2-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (2R)-6-phenyl-4-(trifluoromethyl)hex-3-en-2-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
(2R)-6-phenylhex-3-en-2-ol: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
(2R)-6-phenyl-4-methylhex-3-en-2-ol: Contains a methyl group instead of a trifluoromethyl group, leading to variations in reactivity and applications.
(2R)-6-phenyl-4-(chloromethyl)hex-3-en-2-ol:
Uniqueness: The presence of the trifluoromethyl group in (2R)-6-phenyl-4-(trifluoromethyl)hex-3-en-2-ol imparts unique properties such as increased lipophilicity, metabolic stability, and potential biological activity. These features distinguish it from similar compounds and make it valuable for various applications.
Propriétés
Numéro CAS |
821799-27-3 |
|---|---|
Formule moléculaire |
C13H15F3O |
Poids moléculaire |
244.25 g/mol |
Nom IUPAC |
(2R)-6-phenyl-4-(trifluoromethyl)hex-3-en-2-ol |
InChI |
InChI=1S/C13H15F3O/c1-10(17)9-12(13(14,15)16)8-7-11-5-3-2-4-6-11/h2-6,9-10,17H,7-8H2,1H3/t10-/m1/s1 |
Clé InChI |
ZWDXIIZVEZJWEW-SNVBAGLBSA-N |
SMILES isomérique |
C[C@H](C=C(CCC1=CC=CC=C1)C(F)(F)F)O |
SMILES canonique |
CC(C=C(CCC1=CC=CC=C1)C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Dichloro-1-[4-chloro-2-(4-nitrophenoxy)phenoxy]benzene](/img/structure/B12540455.png)
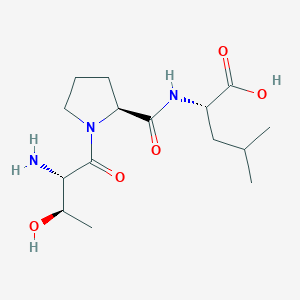
![2,3,4-Trichloro-5-{[(thiiran-2-yl)methoxy]methyl}thiophene](/img/structure/B12540469.png)
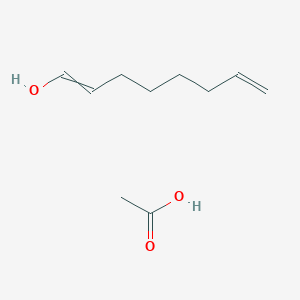
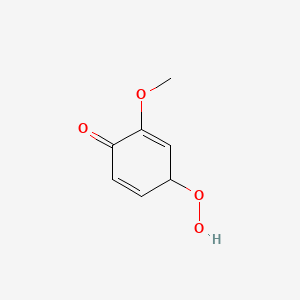
![7-Methoxy-2-(propan-2-yl)-1-oxaspiro[4.5]deca-6,9-dien-8-ol](/img/structure/B12540492.png)
![5-[(4-Ethenyl-2,6-difluorophenyl)ethynyl]-1,2,3-trifluorobenzene](/img/structure/B12540493.png)
![Pyrrolidine, 1-[4-(2-nitro-1-phenylethyl)phenyl]-](/img/structure/B12540503.png)
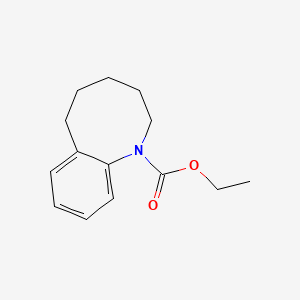
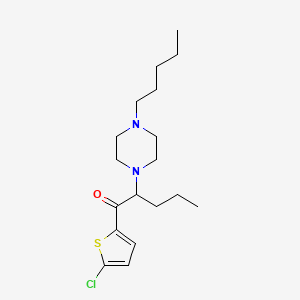
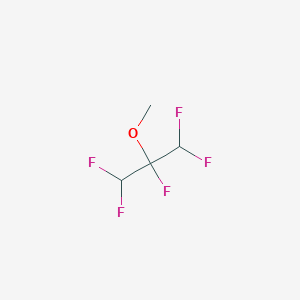
![3-(Pyridin-2-yl)-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B12540529.png)

